molecular formula C20H25N3O3S B13351844 N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide

Cat. No.: B13351844
M. Wt: 387.5 g/mol
InChI Key: BAZGLWUBBBAFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the core structure is formed through amide bond formation.

    Introduction of the Methoxyphenyl Group:

    Morpholinoethyl Group Addition: The morpholinoethyl group is introduced through a nucleophilic substitution reaction.

    Methylthio Group Addition: Finally, the methylthio group is added using a thiolation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler derivative with known biological activities.

    4-Methoxyphenyl Derivatives: Compounds with similar aromatic structures.

    Morpholinoethyl Derivatives: Compounds containing the morpholinoethyl group.

Uniqueness

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O3S/c1-25-16-7-5-15(6-8-16)18(23-10-12-26-13-11-23)14-22-19(24)17-4-3-9-21-20(17)27-2/h3-9,18H,10-14H2,1-2H3,(H,22,24)

InChI Key

BAZGLWUBBBAFBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(N=CC=C2)SC)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.